
6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide” belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Chemical Reactions Analysis
The compound was synthesized by a reaction between amphetamine and flurbiprofen in high yields . The newly obtained hybrid molecule was fully analyzed and characterized via 1H, 13C, UV, IR, HPLC, and mass spectral data .Physical And Chemical Properties Analysis
The IR spectrum of a related compound showed peaks at 3184 (NH), 2990 (Ar), 2852 (CH2). The 1H NMR spectrum (400 MHz) showed peaks at δ, ppm: 3.15–3.37 (6H, m, CH2); 3.52–3.56 (2H, m, CH2); 3.64–3.76 (6H, m, CH2); 3.83–3.92 (2H, m, CH2); 7.48–7.62 (5H, m, H Ph). The 13C NMR spectrum (100 MHz) showed peaks at δ, ppm: 45.2; 47.9; 51.5; 65.0; 65.3; 65.8; 125.9; 128.8; 130.8; 131.7; 143.2; 157.6; 167.7 .科学的研究の応用
Discovery and Clinical Trials
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, including compounds structurally related to 6-Fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide, have been identified as potent and selective Met kinase inhibitors. These compounds demonstrate significant tumor stasis in Met-dependent human gastric carcinoma xenograft models following oral administration, leading to the advancement into phase I clinical trials due to their favorable in vivo efficacy and pharmacokinetic profiles (Schroeder et al., 2009).
Synthesis as an Intermediate
The compound 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is an important intermediate for synthesizing many biologically active compounds, indicating the potential use of related structures in the synthesis of small molecule inhibitors for cancer research. This synthesis process emphasizes the compound's role in producing derivatives with potential biological activities (Wang et al., 2016).
Crystal Structures
Research into the crystal structures of ethyl 4-(4-florophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates has revealed that these compounds, including those with morpholino groups, exhibit distinct crystallographic properties. This suggests potential applications in materials science and crystal engineering, where the understanding of molecular configurations and interactions is crucial (Shalaby et al., 2014).
Anti-inflammatory and Antimicrobial Activities
Studies on carboxamides synthesized from 3-fluoro-4-morpholinoaniline and various aromatic/heterocyclic carboxylic acids have shown significant anti-inflammatory activity. This highlights the potential therapeutic applications of related compounds in treating inflammation. Additionally, molecular docking studies have indicated effective binding in the active sites of COX-I and COX-II proteins, suggesting a mechanism of action (Honavar et al., 2020).
Antiplasmodial Activity
6-Fluoroquinoline derivatives have been investigated for their antiplasmodial activity, showing promise in the development of treatments for malaria. These studies indicate the potential of this compound related compounds in contributing to malaria research and drug development (Hochegger et al., 2019).
将来の方向性
The advancement of antimicrobial drugs is still a challenging problem for research scientists around the globe . Therefore, the design and development of new drugs with potential antimicrobial activity are needed . The best practice to develop new molecules is modification of the structure of the existing drug molecules . In particular, a basic pharmacologically active structure could be altered by substituting different functional groups such as amide, imide, and/or alkyl groups that could improve the antimicrobial activity .
特性
IUPAC Name |
6-fluoro-N-(1-morpholin-4-yl-3-phenylpropan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c20-18-7-6-16(13-21-18)19(24)22-17(12-15-4-2-1-3-5-15)14-23-8-10-25-11-9-23/h1-7,13,17H,8-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXJNUJJKHUAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CC2=CC=CC=C2)NC(=O)C3=CN=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2767233.png)
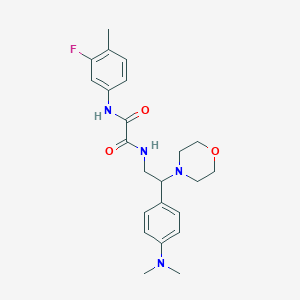
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2767235.png)
![2-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2767236.png)
![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(3-nitro-2-pyridinyl)piperidine](/img/structure/B2767237.png)
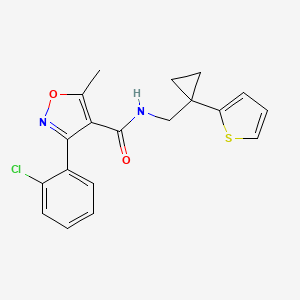
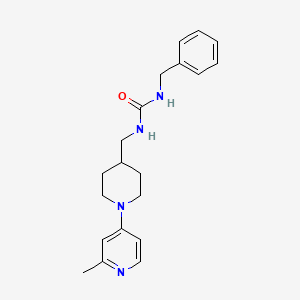
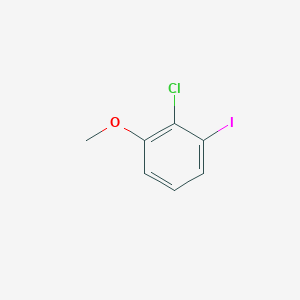
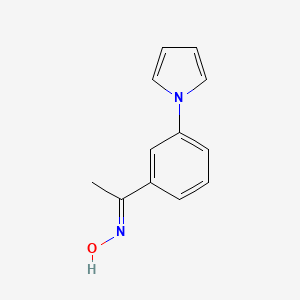
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)
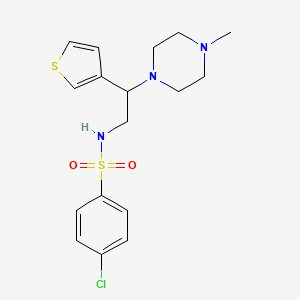
![(E)-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]amino 3,4-dichlorobenzoate](/img/structure/B2767252.png)
![2-bromo-N-{1-[(4-chlorophenyl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide](/img/structure/B2767254.png)